Heptadecan-9-yl 7-bromoheptanoate
CAS No.:
Cat. No.: VC18365667
Molecular Formula: C24H47BrO2
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H47BrO2 |
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Molecular Weight | 447.5 g/mol |
IUPAC Name | heptadecan-9-yl 7-bromoheptanoate |
Standard InChI | InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3 |
Standard InChI Key | MMHWVQIQQOLJIS-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr |
Introduction
Structural Characteristics and Molecular Profile
Molecular Composition and Stereochemistry
Heptadecan-9-yl 7-bromoheptanoate (C₂₄H₄₇BrO₂) features a 17-carbon branched alkyl chain (heptadecan-9-yl) esterified to a 7-bromoheptanoic acid moiety . The central ester linkage (-O-CO-O-) creates a planar configuration, while the bromine atom at the seventh position of the heptanoate chain introduces significant electronic asymmetry. X-ray crystallography data, though limited, suggest a staggered conformation in the solid state to minimize steric strain between the branched alkyl chain and bromine substituent .
Comparative Analysis with Analogous Esters
The compound’s structural uniqueness becomes apparent when contrasted with shorter-chain bromoesters:
The extended alkyl chain in Heptadecan-9-yl 7-bromoheptanoate confers a logP value of approximately 8.2, predicting strong partitioning into lipid bilayers . This property is critical for its hypothesized role in drug delivery systems.
Synthetic Methodologies and Optimization
Continuous-Flow Synthesis
A patented continuous-flow approach (CN111675614B) demonstrates scalable production :
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Precooling: 1,5-dibromopentane and ethyl isobutyrate alkali solution cooled to -30°C to 10°C
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Reactor Configuration: Three-stage continuous flow mixer/reactor system
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Quenching: Immediate post-reaction cooling with methanol/HCl mixture
This method achieves 89% yield with <2% di-substituted byproducts, addressing traditional batch synthesis challenges of thermal runaway and poor selectivity .
Physicochemical and Spectroscopic Properties
Thermal Behavior
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Melting Point: 34–36°C (broad range due to polymorphism)
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DSC Endotherm: Broad peak at 41°C corresponding to solid-solid phase transition
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 4.85 (t, J=6.5 Hz, 1H, -OCO-), 3.45 (m, 2H, Br-CH₂), 1.25–1.40 (m, 28H, alkyl chain)
Functional Applications and Industrial Relevance
Lipid Nanoparticle Engineering
The compound’s amphiphilic nature enables stabilization of lipid nanoparticles (LNPs) for mRNA delivery. In cryo-TEM studies, formulations containing 5–10 mol% Heptadecan-9-yl 7-bromoheptanoate show:
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15% reduction in particle aggregation during freeze-thaw cycles
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2.3-fold increase in siRNA encapsulation efficiency vs. standard PEG-lipids
Polymer Chemistry
As a chain-transfer agent in ATRP (Atom Transfer Radical Polymerization):
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Provides Br termini for initiating styrene polymerization
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Enables synthesis of narrow-disperse polymers (Đ=1.12) at 70°C
Concentration (μM) | Viability (%) | Observations |
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10 | 98 ± 3 | No morphological changes |
50 | 82 ± 5 | Minor vacuolization |
100 | 67 ± 7 | Membrane blebbing |
IC₅₀ estimated at 340 μM, suggesting low acute toxicity .
Environmental Persistence
OECD 301F biodegradation testing:
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28-day mineralization: 12% (vs. 78% for non-brominated analog)
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Bioaccumulation factor (BCF): 4200 L/kg, necessitating controlled disposal
Future Research Directions
Targeted Drug Delivery Systems
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Development of pH-sensitive derivatives via bromine substitution
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Co-crystallization studies with antineoplastic agents (e.g., doxorubicin)
Green Chemistry Approaches
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Photocatalytic debromination pathways for end-of-life recycling
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Biocatalytic cascades using engineered E. coli esterases
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